

molecular formula C₁₃H₈O₃

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Compound of Interest

Compound Name:	4-hydroxy-2H-benzo[h]chromen-2-one
CAS No.:	5594-97-8
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An In-Depth Technical Guide to the C₁₃H₈O₃ Isomers: The Monohydroxyxanthone Core

Abstract

The molecular formula C₁₃H₈O₃ represents a class of structurally related isomers built upon the privileged dibenzo-γ-pyrone scaffold, commonly known as the xanthone nucleus. This guide provides a comprehensive technical overview of the four primary monohydroxyxanthone isomers: 1-hydroxyxanthone, 2-hydroxyxanthone, 3-hydroxyxanthone, and 4-hydroxyxanthone. We delve into the synthesis, physicochemical properties, and spectroscopic characterization of these compounds. Furthermore, this document synthesizes current knowledge on their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, exploring the underlying mechanisms of action and structure-activity relationships. Detailed experimental protocols and data visualizations are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage the therapeutic potential of this versatile chemical scaffold.

The Xanthone Scaffold: A Privileged Structure in Medicinal Chemistry

Xanthenes are a class of oxygenated heterocyclic compounds characterized by a tricyclic dibenzo- γ -pyrone core.[1] This scaffold is prevalent in numerous natural products isolated from higher plants, fungi, and lichens, where it serves as a key secondary metabolite.[1][2] The rigid, planar aromatic system of the xanthone nucleus makes it an ideal framework for interacting with a wide array of biological targets, earning it the designation of a "privileged structure" in medicinal chemistry. The parent compound, xanthone (C₁₃H₈O₂), is a white solid that forms the basis for a vast library of natural and synthetic derivatives.[3]

Isomeric Landscape of C₁₃H₈O₃: The Monohydroxyxanthenes

The addition of a single hydroxyl group to the xanthone core results in the molecular formula C₁₃H₈O₃. The position of this hydroxyl substituent gives rise to four principal isomers, each with distinct chemical and biological properties. The numbering of the xanthone nucleus is critical for differentiating these isomers.

Caption: The dibenzo- γ -pyrone core of xanthone with IUPAC numbering.

The four key isomers of C₁₃H₈O₃ are:

- 1-Hydroxyxanthone (CAS: 719-41-5)[4]
- 2-Hydroxyxanthone (CAS: 1915-98-6)[5]
- 3-Hydroxyxanthone (CAS: 3722-51-8)[6]
- 4-Hydroxyxanthone (CAS: 14686-63-6)[7]

These isomers are found in nature in organisms such as *Hypericum* and *Calophyllum* species and serve as important precursors for more complex, polysubstituted xanthenes.[4][5][6][7]

Physicochemical and Spectroscopic Characterization

The position of the hydroxyl group significantly influences the physicochemical properties of the C₁₃H₈O₃ isomers, affecting their melting point, polarity, and spectroscopic characteristics.

Comparative Properties of Hydroxyxanthone Isomers

The following table summarizes key quantitative data for the four primary isomers, facilitating easy comparison.

Property	1-Hydroxyxanthone	2-Hydroxyxanthone	3-Hydroxyxanthone	4-Hydroxyxanthone
IUPAC Name	1-hydroxyxanthen-9-one[4]	2-hydroxyxanthen-9-one[5]	3-hydroxyxanthen-9-one[6]	4-hydroxyxanthen-9-one[7]
CAS Number	719-41-5[4]	1915-98-6[5]	3722-51-8[6]	14686-63-6[7]
Molecular Weight	212.20 g/mol [4]	212.20 g/mol [5]	212.20 g/mol [6]	212.20 g/mol [7]
Melting Point	149-151 °C	240-243 °C	258-260 °C	177 °C (approx.) [1]

Note: Data compiled from PubChem and other chemical supplier databases. Melting points can vary slightly based on purity and measurement conditions.

Spectroscopic Fingerprints

Spectroscopic analysis is essential for the unambiguous identification of each isomer.

- ¹H NMR Spectroscopy:** The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The proton ortho to the hydroxyl group typically experiences a different electronic environment compared to the other aromatic protons.
- ¹³C NMR Spectroscopy:** The carbon atom bearing the hydroxyl group exhibits a characteristic downfield shift. The chemical shifts of the carbonyl carbon (C-9) and other quaternary carbons also provide valuable structural information.
- Infrared (IR) Spectroscopy:** All isomers show a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1610-1660 cm⁻¹. A broad absorption corresponding to the hydroxyl (O-H) stretch is also present, usually around 3100-3400 cm⁻¹.

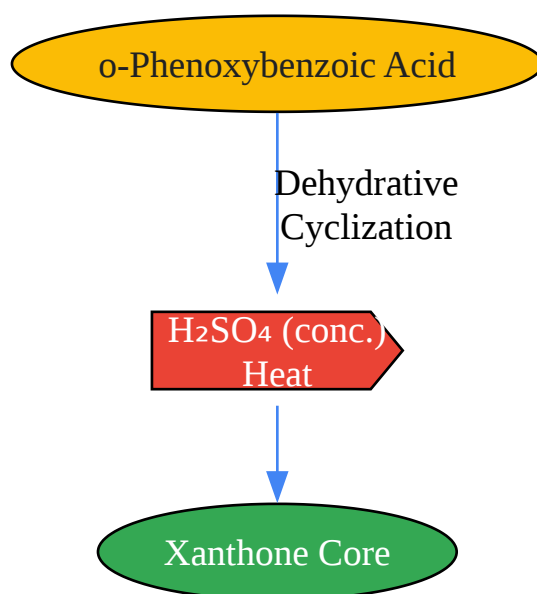
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion peak (M^+) at m/z 212, corresponding to the molecular weight of $C_{13}H_{10}O_3$.^[8] Fragmentation patterns can provide further structural clues.

Synthetic Strategies and Methodologies

The synthesis of monohydroxyxanthenes can be approached by first constructing the core xanthone ring system, followed by hydroxylation, or by using hydroxylated precursors.

Constructing the Tricyclic Xanthone Core

A classic and robust method for synthesizing the parent xanthone scaffold is the heating of phenyl salicylate.^[3] Other established methods include the cyclization of *o*-phenoxybenzoic acid using a dehydrating agent like sulfuric acid or the distillation of *o*-phenoxybenzoyl chloride.^[3]



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Caption: General workflow for xanthone core synthesis via cyclization.

Step-by-Step Protocol: Synthesis of 3-Hydroxyxanthone

This protocol describes a representative synthesis, which can be adapted for other isomers by selecting the appropriate starting materials. The synthesis of 3-hydroxyxanthone often starts

from 2,4-dihydroxybenzoic acid and anisole.

Step 1: Acylation (Friedel-Crafts)

- To a stirred solution of 2,4-dihydroxybenzoic acid (1 equivalent) in a suitable solvent (e.g., nitrobenzene), add anisole (1.1 equivalents).
- Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl_3 , 2.5 equivalents), while maintaining the temperature below 10 °C.
- Allow the reaction to stir at room temperature for 12-24 hours until TLC indicates the consumption of starting materials.
- Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Cyclization and Demethylation

- The intermediate product from Step 1 is heated at a high temperature (e.g., 180-220 °C), often in a high-boiling point solvent or neat.
- This thermal cyclization results in the formation of the xanthone ring.
- Simultaneously, the methoxy group from the anisole moiety is often demethylated under these harsh conditions or can be cleaved using reagents like HBr or BBr_3 to yield the final 3-hydroxyxanthone.
- Purify the final product by recrystallization or column chromatography.

Causality Note: The choice of a Lewis acid in Step 1 is crucial for promoting the electrophilic aromatic substitution reaction. The high temperature in Step 2 provides the necessary activation energy for the intramolecular cyclization and ether cleavage, a common strategy in xanthone synthesis.

Biological Activity and Therapeutic Potential

Xanthone derivatives are well-documented for their broad spectrum of pharmacological activities.[9] These properties make them attractive candidates for drug discovery and development.[10]

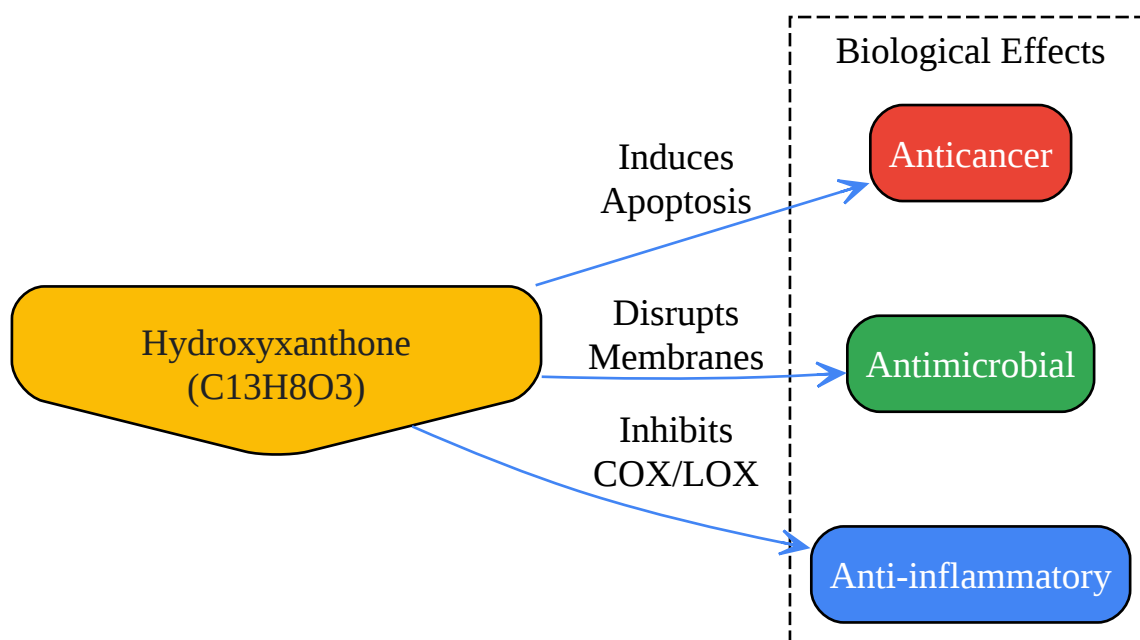
Overview of Pharmacological Profile

- **Anticancer Activity:** Many xanthenes exhibit cytotoxic effects against various cancer cell lines. Their mechanisms often involve inducing apoptosis, inhibiting cell proliferation, and targeting key signaling pathways involved in tumorigenesis.
- **Antibacterial and Antifungal Activity:** The planar aromatic structure allows xanthenes to intercalate with microbial DNA or disrupt cell membrane integrity, leading to potent antimicrobial effects.[11]
- **Anti-inflammatory and Antioxidant Effects:** Xanthenes can scavenge free radicals and modulate inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of monohydroxyxanthenes is highly dependent on the position of the hydroxyl group.

- Studies suggest that hydroxylation at positions C-1 and C-3 is often critical for potent biological activity.[12]
- The C-1 hydroxyl group can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen, which influences the molecule's conformation and binding affinity to protein targets.
- The presence and position of hydroxyl groups affect the molecule's lipophilicity and ability to cross biological membranes, which in turn impacts bioavailability and efficacy.



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Caption: Key biological activities of the hydroxyxanthone scaffold.

Applications in Drug Discovery and Chemical Biology

The C₁₃H₈O₃ isomers serve as foundational building blocks in modern medicinal chemistry.

- **Scaffolds for Library Synthesis:** Their straightforward synthesis and versatile core structure make them ideal starting points for creating large libraries of more complex derivatives for high-throughput screening.
- **Chemical Probes:** By attaching fluorescent tags or reactive groups, hydroxyxanthenes can be converted into chemical probes to study the function and localization of their protein targets within cells.
- **Lead Compound Optimization:** Natural xanthenes with promising activity are often simplified to the monohydroxyxanthone core, which is then systematically modified to improve potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

The monohydroxyxanthone isomers of C₁₃H₈O₃ represent a class of compounds with significant, yet not fully exploited, therapeutic potential. Their rich chemical versatility and broad spectrum of biological activities ensure their continued relevance in the fields of natural product synthesis, medicinal chemistry, and drug discovery. Future research will likely focus on elucidating their precise molecular targets, optimizing their drug-like properties through targeted chemical modifications, and exploring novel applications in areas such as neurodegenerative disease and metabolic disorders. The foundational knowledge presented in this guide provides a solid platform for these future endeavors.

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